molecular formula C15H16ClN3O5S2 B13056485 methyl3-{2-[N'-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate

methyl3-{2-[N'-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate

Cat. No.: B13056485
M. Wt: 417.9 g/mol
InChI Key: LPLISBMANIWJKJ-UHFFFAOYSA-N
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Description

Methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

These steps often require specific reagents and conditions, such as the use of sulfonyl chlorides and amines under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl3-{2-[N’-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Properties

Molecular Formula

C15H16ClN3O5S2

Molecular Weight

417.9 g/mol

IUPAC Name

methyl 3-[[2-[(4-chlorophenyl)-(methylamino)sulfamoyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C15H16ClN3O5S2/c1-17-19(11-5-3-10(16)4-6-11)26(22,23)9-13(20)18-12-7-8-25-14(12)15(21)24-2/h3-8,17H,9H2,1-2H3,(H,18,20)

InChI Key

LPLISBMANIWJKJ-UHFFFAOYSA-N

Canonical SMILES

CNN(C1=CC=C(C=C1)Cl)S(=O)(=O)CC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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